N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
CAS No.: 931731-76-9
Cat. No.: VC11900261
Molecular Formula: C29H29ClN4O5
Molecular Weight: 549.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931731-76-9 |
|---|---|
| Molecular Formula | C29H29ClN4O5 |
| Molecular Weight | 549.0 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C29H29ClN4O5/c1-39-16-6-15-31-26(35)19-33-25-10-5-3-8-23(25)28(37)34(29(33)38)18-20-11-13-21(14-12-20)27(36)32-17-22-7-2-4-9-24(22)30/h2-5,7-14H,6,15-19H2,1H3,(H,31,35)(H,32,36) |
| Standard InChI Key | LTUXTVBVWHQDRE-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl |
| Canonical SMILES | COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl |
Introduction
N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that has garnered significant attention in both academic research and pharmaceutical development due to its intricate molecular structure and potential biological applications. This compound belongs to the class of benzamides and features elements typical of quinazoline derivatives, which are known for their diverse pharmacological activities.
Synthesis and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-[(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. Key steps may include the use of solvents such as dimethylformamide or ethanol, and catalysts like triethylamine to optimize yield and purity. The reaction conditions, including temperature and solvent choice, are crucial for achieving high selectivity and preventing side reactions.
Synthesis Steps
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Starting Materials Preparation: Preparation of the necessary starting materials, including the chlorophenyl group and the tetrahydroquinazoline moiety.
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Coupling Reactions: Performing coupling reactions to link the different parts of the molecule together.
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Purification: Purifying the final product using techniques such as chromatography.
Mechanism of Action and Biological Applications
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Upon administration, it may bind to target proteins involved in signaling pathways or metabolic processes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. Research indicates that similar compounds exhibit inhibitory effects on various kinases and other enzymes critical for cell proliferation and survival.
Potential Biological Targets
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Enzymes: Kinases involved in cell signaling pathways.
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Receptors: Proteins involved in metabolic processes.
Research Findings and Applications
This compound exemplifies the complexity and potential utility of synthetic organic compounds in advancing both scientific understanding and therapeutic applications. Its unique structure makes it a subject of interest in both academic research and pharmaceutical development.
Research Applications
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Pharmaceutical Development: Investigating its potential as a therapeutic agent.
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Biological Studies: Examining its interactions with biological targets to understand its mechanism of action.
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